1-Bromo-4-(tert-butylsulfanyl)butane
Description
1-Bromo-4-(tert-butylsulfanyl)butane is an organobromine compound featuring a butane backbone substituted with a bromine atom at position 1 and a tert-butylsulfanyl (tert-butylthio) group at position 2. These analogs highlight the influence of sulfur-containing functional groups and alkyl/aryl frameworks on physical and chemical behavior .
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-bromo-4-tert-butylsulfanylbutane |
InChI |
InChI=1S/C8H17BrS/c1-8(2,3)10-7-5-4-6-9/h4-7H2,1-3H3 |
InChI Key |
FUNDLFQZWKCISY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-4-(tert-butylsulfanyl)benzene (CAS 25752-90-3)
- Structure : Aromatic benzene ring with bromine and tert-butylsulfanyl groups at para positions.
- Molecular Formula : C₁₀H₁₃BrS
- Physical Properties :
- Reactivity: The aromatic ring stabilizes the molecule, reducing reactivity compared to aliphatic analogs.
1-Bromo-4-(tert-butoxy)butane (CAS 69775-78-6)
- Structure : Aliphatic butane chain with bromine and tert-butoxy (ether) groups.
- Molecular Formula : C₈H₁₇BrO
- Physical Properties :
- The aliphatic chain may facilitate faster bromine substitution reactions compared to aromatic analogs .
1-Bromo-4-(t-butyldimethylsilyloxy)butane (CAS 89043-32-3)
- Structure : Butane chain substituted with bromine and a bulky t-butyldimethylsilyloxy group.
- Molecular Formula : C₁₀H₂₃OSiBr
- Physical Properties :
Comparative Data Table
Key Research Findings
Steric and Electronic Effects :
- The tert-butylsulfanyl group in aromatic analogs (e.g., 1-Bromo-4-(tert-butylsulfanyl)benzene) introduces significant steric hindrance, which can hinder coupling reactions such as Grignard formations .
- Aliphatic analogs like 1-Bromo-4-(tert-butoxy)butane exhibit lower steric bulk, enabling more efficient nucleophilic substitutions .
Solubility and Stability: Silicon-containing derivatives (e.g., 1-Bromo-4-(t-butyldimethylsilyloxy)butane) demonstrate improved thermal stability and hydrophobicity, making them suitable for high-temperature applications . Aromatic sulfanyl compounds may exhibit lower solubility in nonpolar solvents due to the planar benzene ring .
Hazard Profiles :
- Brominated aromatic compounds (e.g., 1-Bromo-4-tert-butylbenzene) often carry higher toxicity risks (e.g., respiratory and dermal hazards) compared to aliphatic bromides .
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